2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate
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Overview
Description
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexene ring, and a pentenoate ester group. This compound is of interest in various fields due to its potential reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate typically involves multiple steps:
Allylation: The prop-2-en-1-yl group can be introduced via an allylation reaction, often using allyl bromide and a suitable base.
Esterification: The final step involves the esterification of the cyclohexene derivative with pent-4-enoic acid or its derivatives, using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated cyclohexene derivatives.
Substitution: Formation of substituted cyclohexene derivatives with various functional groups.
Scientific Research Applications
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate involves its interaction with molecular targets through its reactive bromine atom and ester group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of the ester group.
3-(prop-2-en-1-yl)cyclohex-2-en-1-yl acetate: Similar structure but with an acetate ester instead of the pentenoate ester.
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one: Similar structure but with a ketone group instead of the ester group.
Uniqueness
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate is unique due to its combination of a bromine atom, a cyclohexene ring, and a pentenoate ester group
Properties
CAS No. |
645421-48-3 |
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Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
(2-bromo-3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C14H19BrO2/c1-3-5-10-13(16)17-12-9-6-8-11(7-4-2)14(12)15/h3-4,12H,1-2,5-10H2 |
InChI Key |
MGWWRJFIJZBVHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)OC1CCCC(=C1Br)CC=C |
Origin of Product |
United States |
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